Dimethyl 2-cyanoisophthalate
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Overview
Description
Dimethyl 2-cyanoisophthalate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a cyano group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the esterification of 2-cyanoisophthalic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-cyanoisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 2-cyanoisophthalic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted isophthalates depending on the nucleophile used.
Hydrolysis: 2-cyanoisophthalic acid.
Reduction: 2-aminoisophthalate derivatives.
Scientific Research Applications
Dimethyl 2-cyanoisophthalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of dimethyl 2-cyanoisophthalate in chemical reactions involves the activation of the cyano and ester groups. The cyano group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or transesterification, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different reactivity and applications.
Dimethyl phthalate: Contains two ester groups but no cyano group, resulting in different chemical behavior.
Uniqueness
Dimethyl 2-cyanoisophthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and versatility in synthetic applications. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the ester groups offer opportunities for hydrolysis and transesterification.
Biological Activity
Dimethyl 2-cyanoisophthalate (DCIP) is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of cyano and ester functional groups, suggests potential biological activities that warrant further exploration.
Chemical Structure and Properties
This compound has the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol. The compound features an isophthalate structure with two ester groups and a cyano group, which contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research on the biological activity of DCIP is still emerging, but several studies have indicated its potential applications:
- Antiproliferative Activity : Preliminary studies suggest that DCIP and its derivatives may exhibit antiproliferative effects against certain cancer cell lines. This activity is hypothesized to be linked to the compound's ability to interfere with cellular processes involved in proliferation and survival.
- Fluorescent Probes : The unique structural properties of DCIP allow it to be utilized in the development of fluorescent probes for biological imaging. The cyano group enhances its electronic properties, making it suitable for applications in bioimaging and sensing technologies.
- Coordination Complexes : Research indicates that DCIP can form complexes with metal ions, which can alter its luminescent properties. These complexes may have applications in developing new materials with specific electronic or optical characteristics.
Case Studies and Research Findings
-
Antiproliferative Studies :
- A study conducted by Lopez-Girona et al. demonstrated the potential of compounds similar to DCIP in inhibiting cancer cell proliferation through modulation of cellular pathways related to apoptosis and cell cycle regulation .
- Another investigation into related compounds highlighted their effectiveness against various cancer types, suggesting that modifications to the basic structure could enhance biological activity .
- Fluorescent Probes :
-
Metal Coordination Studies :
- Interaction studies involving DCIP have revealed that it can form stable complexes with transition metals such as copper and zinc. These complexes exhibit significant changes in luminescence, which can be exploited for sensing applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCIP, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethyl Isophthalate | Aromatic Ester | Lacks cyano group; primarily used in plastics |
5-Cyanophthalic Acid | Aromatic Acid | Contains a carboxylic acid instead of ester |
Dimethyl Phthalate | Aromatic Ester | Common plasticizer; less reactive than cyano |
Dimethyl 5-Cyanoisophthalate | Aromatic Compound | Exhibits potential as a fluorescent probe |
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
dimethyl 2-cyanobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,1-2H3 |
InChI Key |
NSCPHKARVJYUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C#N |
Origin of Product |
United States |
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